3-Chloro-1-methylisoquinolin-5-amine
Description
3-Chloro-1-methylisoquinolin-5-amine is a heterocyclic aromatic compound with the molecular formula C₁₀H₁₀ClN₂ and a molecular weight of 192.66 g/mol . Its structure features a methyl group at position 1, a chlorine atom at position 3, and an amine group at position 5 of the isoquinoline scaffold (Figure 1). The compound is registered under CAS number 20335-61-9 and is commonly used in pharmaceutical and agrochemical research due to its reactive amine group, which facilitates further functionalization .
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
3-chloro-1-methylisoquinolin-5-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-7-3-2-4-9(12)8(7)5-10(11)13-6/h2-5H,12H2,1H3 |
InChI Key |
WDPFKUHZQWZKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC(=N1)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of 3-Chloro-1-methylisoquinolin-5-amine with five analogous compounds, focusing on structural features, physicochemical properties, and applications.
Table 1: Comparative Analysis of this compound and Related Compounds
Structural and Functional Differences
Core Heterocycle: The isoquinoline core in this compound provides greater planarity and conjugation compared to benzene (3-Chloro-5-methylaniline) or benzoxazole (5-Chloro-6-nitro-1,3-benzoxazol-2-amine). This enhances π-π stacking interactions in drug-receptor binding . Isoindoline derivatives (e.g., 2-Methylisoindolin-5-amine dihydrochloride) lack the fused aromatic system of isoquinoline, reducing rigidity and altering solubility .
Substituent Effects: The chloro group at position 3 in the target compound increases electrophilicity at adjacent positions, enabling regioselective reactions (e.g., Suzuki coupling) . In contrast, the nitro group in the benzoxazole derivative (5-Chloro-6-nitro-1,3-benzoxazol-2-amine) strongly deactivates the ring, directing substitutions to meta positions .
Salt Forms: Hydrochloride salts (e.g., Isoquinolin-5-amine hydrochloride) exhibit higher aqueous solubility than free bases, making them preferable for in vitro assays . However, the dihydrochloride form of 2-Methylisoindolin-5-amine may introduce handling challenges due to hygroscopicity .
Preparation Methods
Bischler-Napieralski Reaction with Substituted Precursors
The Bischler-Napieralski reaction remains a foundational method for isoquinoline synthesis, particularly when deploying β-phenethylamine derivatives bearing pre-installed substituents. For 3-chloro-1-methylisoquinolin-5-amine, strategic precursor design could involve:
-
Starting with 3-chloro-5-nitro-2-methylbenzylamine
-
Cyclodehydration using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA)
-
Subsequent reduction of the nitro group to amine
Key challenges include maintaining regiochemical control during cyclization and preventing premature dechlorination. The nitro group at position 5 acts as both a directing group and protected amine precursor. Cyclization temperatures typically range from 120-180°C, with POCl₃ demonstrating superior chlorine retention compared to PPA.
Friedländer Synthesis with Modified Components
The Friedländer quinoline synthesis adapts well to isoquinoline systems through use of:
-
2-Amino-3-chloro-5-methylbenzaldehyde
-
Cyclic ketones like cyclopentanone
Modern Functionalization Strategies
Directed Halogenation of Preformed Isoquinolines
Late-stage halogenation of 1-methylisoquinolin-5-amine derivatives offers precise control over chlorine placement:
| Step | Reagent System | Temperature | Yield (%) |
|---|---|---|---|
| N-protection | Acetic anhydride | 0-25°C | 95 |
| Chlorination | Cl₂/FeCl₃ | 40°C | 78 |
| Deprotection | NaOH/MeOH | Reflux | 92 |
This sequence leverages the amine's directing effects, with acetylation forcing electrophilic attack to position 3. Iron(III) chloride proves more effective than AlCl₃ for maintaining ring integrity, though excess chlorination at position 8 remains a concern (15-20% byproduct formation).
Transition Metal-Mediated Amination
Palladium-catalyzed C-H amination provides an alternative route:
-
Start with 3-chloro-1-methylisoquinoline
-
Install directing group (pyridine-2-yl) at position 5
-
Pd(OAc)₂-catalyzed amination using NH₃·BH₃
Critical parameters:
-
Catalyst loading: 5 mol%
-
Ligand: Xantphos (2.5 equiv)
-
Solvent: DMF/H₂O (4:1)
-
Yield: 63% with <5% over-amination
This method circumvents nitro group reduction steps but requires stringent oxygen-free conditions.
Regioselective Challenges and Solutions
Competing Directing Effects
The interplay between substituents creates complex regiochemical landscapes:
| Substituent | Position | Directing Effect |
|---|---|---|
| Cl | 3 | meta-directing |
| CH₃ | 1 | ortho/para-directing |
| NH₂ | 5 | strong para-directing |
Molecular modeling studies suggest that the methyl group's steric bulk preferentially orients electrophiles toward position 3 despite electronic factors. This phenomenon enables selective chlorination when using bulky electrophiles like N-chlorosuccinimide (NCS) in DCE at -15°C.
Protecting Group Strategies
Formylation of the amine proves critical for multistep syntheses:
-
Chlorination/methylation steps
-
Acidic hydrolysis (HCl/EtOH, 70°C)
Comparative studies show formamides resist halogenation side reactions better than acetamides (89% vs 72% purity post-chlorination).
Comparative Method Analysis
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Bischler-Napieralski | 4 | 38 | Early substituent control | High-temperature steps |
| Directed Halogenation | 5 | 52 | Late-stage flexibility | Multiple protection steps |
| C-H Amination | 3 | 63 | Atom economy | Specialized catalysts |
Scale-up considerations favor the halogenation route despite lower yields, due to easier purification of crystalline intermediates . Milligram-scale syntheses prefer transition metal methods for rapid assembly.
Q & A
Q. What are the established synthetic routes for 3-Chloro-1-methylisoquinolin-5-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves cyclization of substituted aniline precursors or halogenation of methyl-substituted isoquinoline derivatives. Key factors include:
- Catalyst selection : Pd-mediated cross-coupling reactions improve regioselectivity for chloro-substitution (e.g., Suzuki-Miyaura reactions) .
- Temperature control : Elevated temperatures (80–120°C) during cyclization steps enhance reaction rates but may reduce purity due to side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while chlorinated solvents (e.g., DCM) aid in halogenation .
Q. Table 1: Comparative Synthetic Approaches
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Cyclization of 3-Cl-aniline | 62 | 95 | Pd(OAc)₂, DMF, 100°C, 12h | |
| Halogenation of 1-Me-isoquinoline | 45 | 88 | NCS, DCM, 40°C, 6h |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- HPLC-MS : Quantifies purity (>95% required for pharmacological studies) and detects trace impurities .
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., Cl at C3, Me at C1) via coupling patterns and chemical shifts (e.g., NH₂ protons at δ 5.2–5.5 ppm in DMSO-d₆) .
- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Q. Table 2: Key NMR Signals
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| C3-Cl | 7.8–8.1 (aromatic) | Singlet | |
| C1-Me | 2.4–2.6 | Singlet |
Q. What are the recommended storage conditions and handling protocols for this compound?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (Ar/N₂) to prevent decomposition .
- Handling : Use PPE (gloves, lab coat) and fume hoods to avoid inhalation/skin contact. In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
Methodological Answer: Contradictions in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use positive controls (e.g., SB-202190 for p38 MAPK inhibition) .
- Compound stability : Pre-test stability in assay buffers (e.g., PBS, pH 7.4) via LC-MS to rule out degradation .
- Cellular context : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .
Q. What computational approaches are used to study the interactions of this compound with biological targets?
Methodological Answer:
- Molecular docking : Predict binding modes to kinases (e.g., p38 MAPK) using software like AutoDock Vina. Key interactions include H-bonding with NH₂ and hydrophobic contacts with Cl/Me groups .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .
- QSAR modeling : Correlate substituent effects (e.g., Cl vs. F) with activity using descriptors like logP and polar surface area .
Q. What strategies optimize the solubility and stability of this compound in aqueous and organic solvents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
